N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 922135-98-6
VCID: VC4596859
InChI: InChI=1S/C15H14N2O4S/c1-17-12-5-3-4-6-14(12)21-13-8-7-10(16-22(2,19)20)9-11(13)15(17)18/h3-9,16H,1-2H3
SMILES: CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C
Molecular Formula: C15H14N2O4S
Molecular Weight: 318.35

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

CAS No.: 922135-98-6

Cat. No.: VC4596859

Molecular Formula: C15H14N2O4S

Molecular Weight: 318.35

* For research use only. Not for human or veterinary use.

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide - 922135-98-6

Specification

CAS No. 922135-98-6
Molecular Formula C15H14N2O4S
Molecular Weight 318.35
IUPAC Name N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Standard InChI InChI=1S/C15H14N2O4S/c1-17-12-5-3-4-6-14(12)21-13-8-7-10(16-22(2,19)20)9-11(13)15(17)18/h3-9,16H,1-2H3
Standard InChI Key KJRWCQDRLZBADI-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C

Introduction

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)methanesulfonamide is a complex organic compound belonging to the dibenzo[b,f]oxazepine class. This compound features a unique combination of functional groups, including a methanesulfonamide moiety attached to the dibenzo[b,f]oxazepine core. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly due to its structural similarity to other biologically active compounds within the same class.

Synthesis Methods

The synthesis of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)methanesulfonamide typically involves multi-step organic reactions. A common approach includes the preparation of the dibenzo[b,f]oxazepine core through reactions such as nitration, reduction, and cyclization. The methanesulfonamide group can be introduced in a subsequent step using appropriate reagents and conditions.

StepReaction TypeConditions
1NitrationAcidic conditions
2ReductionCatalytic hydrogenation
3CyclizationHigh temperature, catalyst
4Sulfonamide FormationMethanesulfonyl chloride, base

Biological Activity and Potential Applications

While specific biological activity data for N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)methanesulfonamide are not readily available, compounds within the dibenzo[b,f]oxazepine class have shown potential in various therapeutic areas, including antimicrobial and anticancer applications. The structural features of this compound suggest it could interact with biological targets in a manner similar to other oxazepine derivatives.

Potential ApplicationBasis for Interest
Antimicrobial ActivityStructural similarity to known antimicrobial agents
Anticancer ActivityPotential for interaction with cellular targets

Comparison with Similar Compounds

Similar compounds within the dibenzo[b,f]oxazepine class include 4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)benzamide and 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)benzamide. These compounds share the dibenzo[b,f]oxazepine core but differ in their substituents, which can affect their biological activity and chemical properties.

CompoundSubstituentsPotential Applications
4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)benzamideIsopropoxy, benzamideAntimicrobial, anticancer
4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)benzamideFluorine, benzamideMedicinal chemistry, pharmacology

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